molecular formula C15H15N5O3 B6581104 N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide CAS No. 1203212-20-7

N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide

Cat. No.: B6581104
CAS No.: 1203212-20-7
M. Wt: 313.31 g/mol
InChI Key: LFSUGDJVUVHDMX-UHFFFAOYSA-N
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Description

N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agricultural chemistry. The presence of the pyrazole and oxadiazole rings within its structure suggests it may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of 1-methyl-1H-pyrazole-3-carboxylic acid. This can be achieved through the reaction of hydrazine with ethyl acetoacetate, followed by methylation and subsequent cyclization.

    Formation of the Oxadiazole Ring: The next step involves the conversion of the carboxylic acid group to a hydrazide, which is then cyclized with a suitable reagent such as phosphorus oxychloride to form the 1,3,4-oxadiazole ring.

    Coupling with Phenoxypropanamide: The final step involves the coupling of the oxadiazole derivative with 2-phenoxypropanamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can help in the precise control of reaction conditions, thereby enhancing reproducibility and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could act as a pharmacophore in drug design, potentially exhibiting anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: Its unique heterocyclic structure may be useful in the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: The compound could serve as a lead structure for the development of new agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The exact mechanism of action of N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The pyrazole and oxadiazole rings could facilitate binding to biological targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-triazol-2-yl]-2-phenoxypropanamide: Contains a triazole ring, which may alter its chemical and biological properties.

Uniqueness

N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide is unique due to the specific combination of pyrazole and oxadiazole rings, which may confer distinct reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-10(22-11-6-4-3-5-7-11)13(21)16-15-18-17-14(23-15)12-8-9-20(2)19-12/h3-10H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSUGDJVUVHDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(O1)C2=NN(C=C2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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